molecular formula C30H39N5O6 B12374882 E3 Ligase Ligand-linker Conjugate 81

E3 Ligase Ligand-linker Conjugate 81

Cat. No.: B12374882
M. Wt: 565.7 g/mol
InChI Key: DTHKAUQIYZLCNL-XMVXWINGSA-N
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Description

E3 Ligase Ligand-linker Conjugate 81 is a specialized compound used in the field of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules designed to induce the degradation of specific proteins by hijacking the ubiquitin-proteasome system. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the target protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 Ligase Ligand-linker Conjugate 81 involves multiple steps, starting with the preparation of the E3 ligase ligand. This ligand is then functionalized to allow for the attachment of a linker. The synthetic routes often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and reaction conditions that include specific temperatures and pH levels to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing automated synthesis equipment and high-throughput screening to identify the most efficient synthetic pathways .

Chemical Reactions Analysis

Types of Reactions

E3 Ligase Ligand-linker Conjugate 81 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

E3 Ligase Ligand-linker Conjugate 81 has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Facilitates the study of protein function and regulation by enabling the selective degradation of specific proteins.

    Medicine: Potential therapeutic applications in cancer treatment by targeting oncogenic proteins for degradation.

    Industry: Utilized in drug discovery and development processes to identify and validate new therapeutic targets.

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 81 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein stability and function .

Comparison with Similar Compounds

Similar Compounds

    Cereblon-based Ligands: Used in PROTACs for targeting proteins like IKZF1 and IKZF3.

    Von Hippel-Lindau (VHL) Ligands: Utilized in PROTACs for targeting hypoxia-inducible factors.

    Inhibitor of Apoptosis Proteins (IAP) Ligands: Employed in PROTACs for targeting proteins involved in apoptosis regulation

Uniqueness

E3 Ligase Ligand-linker Conjugate 81 is unique due to its specific ligand-linker combination, which provides high specificity and efficiency in forming the ternary complex required for targeted protein degradation. This uniqueness makes it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C30H39N5O6

Molecular Weight

565.7 g/mol

IUPAC Name

tert-butyl N-[4-[[(1R,4R)-5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]cyclohexyl]carbamate

InChI

InChI=1S/C30H39N5O6/c1-30(2,3)41-29(40)31-18-6-4-17(5-7-18)14-33-15-21-12-20(33)16-34(21)19-8-9-22-23(13-19)28(39)35(27(22)38)24-10-11-25(36)32-26(24)37/h8-9,13,17-18,20-21,24H,4-7,10-12,14-16H2,1-3H3,(H,31,40)(H,32,36,37)/t17?,18?,20-,21-,24?/m1/s1

InChI Key

DTHKAUQIYZLCNL-XMVXWINGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CN2C[C@H]3C[C@@H]2CN3C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CN2CC3CC2CN3C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O

Origin of Product

United States

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